Nickel Chloride Deposits 25–30% More Nickel Mass Than Nickel Sulfate in Equivalent Electroplating Conditions
In a direct comparative electroplating study using NiCl₂·6H₂O and NiSO₄·6H₂O solutions under identical conditions, the chloride-based electrolyte deposited 25–30% more nickel by mass than the sulfate-based electrolyte [1]. Additionally, at a current density of 26.7 A/dm², the thickness increment with the chloride bath substantially exceeded that of the sulfate bath, although at lower current densities (13.3 and 20 A/dm²) the sulfate bath produced marginally greater thickness [1]. This demonstrates that nickel chloride delivers a quantifiable mass deposition advantage, particularly at higher current densities.
| Evidence Dimension | Mass of nickel deposited under equivalent electroplating conditions |
|---|---|
| Target Compound Data | NiCl₂·6H₂O (chloride bath): baseline deposition mass (reference) |
| Comparator Or Baseline | NiSO₄·6H₂O (sulfate bath): 25–30% less nickel mass deposited vs. NiCl₂·6H₂O |
| Quantified Difference | NiCl₂ bath deposits 25–30% more nickel by mass than NiSO₄ bath |
| Conditions | Comparative electroplating study; current densities tested at 13.3, 20, and 26.7 A/dm²; ambient temperature; Indonesia Institute of Technology, 2024 |
Why This Matters
For electroplating procurement, the 25–30% greater deposition mass directly translates to higher throughput and reduced processing time per unit of nickel deposited.
- [1] Muhammad, Azka Naufal. DEPOSIT NIKEL DARI LARUTAN SULFAT (NiSO₄) DAN KLORIDA (NiCl₂) MELALUI PROSES ELECTROPLATING. Institut Teknologi Sumatera, 2024. View Source
